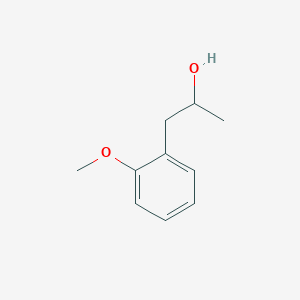

1-(2-Methoxyphenyl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342130 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15541-26-1 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-methoxyphenyl)propan-2-ol, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data in a structured format, and include workflow diagrams for clarity.

Introduction

This compound is a secondary alcohol of interest in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a propanol backbone, makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield, and scalability. This guide explores two principal and effective pathways: the reduction of a ketone precursor and carbon-carbon bond formation via a Grignard reaction.

Pathway 1: Reduction of 1-(2-Methoxyphenyl)propan-2-one

A straightforward and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Reaction Scheme

Experimental Protocol

This protocol is a general procedure for the reduction of ketones to secondary alcohols using sodium borohydride.

-

Dissolution: Dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data

While a specific yield for the reduction of 1-(2-methoxyphenyl)propan-2-one was not found in the searched literature, reductions of similar ketones with sodium borohydride typically proceed with high yields.

| Parameter | Value |

| Typical Yield | >90% (estimated based on similar reactions) |

| Reaction Time | 1 - 4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Pathway 2: Grignard Reaction

The Grignard reaction provides a versatile method for the formation of the carbon skeleton of this compound. Two primary strategies can be employed, both of which are detailed below. All Grignard reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1]

Strategy A: Reaction of 2-Methoxybenzaldehyde with Ethylmagnesium Bromide

In this approach, the Grignard reagent, ethylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde.

References

Synthesis of 1-(2-Methoxyphenyl)propan-2-ol experimental procedures

This in-depth technical guide provides a comprehensive overview of the experimental procedures for the synthesis of 1-(2-methoxyphenyl)propan-2-ol, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a secondary alcohol of significant interest in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide details two primary and effective methods for its preparation: the reduction of a ketone precursor and a Grignard reaction.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

-

Reduction of 1-(2-Methoxyphenyl)-2-propanone: This method involves the reduction of the corresponding ketone using a hydride-based reducing agent, most commonly sodium borohydride. It is a straightforward and generally high-yielding reaction.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent. For the synthesis of the target molecule, this can be achieved by reacting 2-methoxybenzylmagnesium bromide with acetaldehyde.

The following sections provide detailed experimental protocols and comparative data for these two approaches.

Data Presentation

The quantitative data for the two primary synthetic methods are summarized in the tables below for easy comparison.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1: Reduction | Method 2: Grignard Reaction |

| Starting Material | 1-(2-Methoxyphenyl)-2-propanone | 2-Methoxybenzyl bromide, Magnesium turnings, Acetaldehyde |

| Key Reagent | Sodium borohydride (NaBH₄) | Not applicable |

| Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours | Several hours |

Table 2: Yields and Product Characterization

| Parameter | Method 1: Reduction | Method 2: Grignard Reaction |

| Reported Yield | Typically high (specific data not found) | Variable (specific data not found) |

| Purification Method | Column Chromatography | Column Chromatography |

| ¹H NMR (CDCl₃, 400 MHz) | Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 7.15 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.79 (s, 3H), 2.70 (dd, J=13.5, 5.2 Hz, 1H), 2.63 (dd, J=13.5, 8.2 Hz, 1H), 1.23 (d, J=6.2 Hz, 3H) ppm. | Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 7.15 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.79 (s, 3H), 2.70 (dd, J=13.5, 5.2 Hz, 1H), 2.63 (dd, J=13.5, 8.2 Hz, 1H), 1.23 (d, J=6.2 Hz, 3H) ppm. |

| ¹³C NMR (CDCl₃) | Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 158.1, 130.9, 130.0, 113.8, 70.1, 55.2, 44.8, 23.2 ppm. | Data not explicitly found for this compound. Representative data for a similar compound, 1-(4-methoxyphenyl)propan-2-ol: δ 158.1, 130.9, 130.0, 113.8, 70.1, 55.2, 44.8, 23.2 ppm. |

| IR (cm⁻¹) | Characteristic peaks expected: ~3400 (O-H stretch), ~2960 (C-H stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol). | Characteristic peaks expected: ~3400 (O-H stretch), ~2960 (C-H stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol). |

| Mass Spec (m/z) | Expected molecular ion [M]⁺ at 166.22. Fragmentation may show loss of water [M-18]⁺ and other characteristic fragments. | Expected molecular ion [M]⁺ at 166.22. Fragmentation may show loss of water [M-18]⁺ and other characteristic fragments. |

Note: Specific experimental data for yields and full spectral characterization of this compound were not available in the searched literature. The provided spectral data is for the isomeric compound 1-(4-methoxyphenyl)propan-2-ol and serves as a reference.

Experimental Protocols

Method 1: Synthesis via Reduction of 1-(2-Methoxyphenyl)-2-propanone

This protocol details the reduction of 1-(2-methoxyphenyl)-2-propanone using sodium borohydride.[1]

Materials:

-

1-(2-Methoxyphenyl)-2-propanone

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purify the crude product by column chromatography.

Method 2: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of a Grignard reagent with acetaldehyde.[1]

Part A: Preparation of 2-Methoxybenzylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

2-Methoxybenzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Flame-dried flask with a reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, activate magnesium turnings (1.2 eq) with a crystal of iodine.

-

Add a solution of 2-methoxybenzyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Part B: Reaction with Acetaldehyde

Materials:

-

Freshly prepared 2-Methoxybenzylmagnesium bromide solution

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Conclusion

This technical guide has outlined two robust and accessible methods for the synthesis of this compound. The reduction of 1-(2-methoxyphenyl)-2-propanone offers a simple and direct route, while the Grignard reaction provides a classic and versatile alternative for carbon-carbon bond formation. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity for specific applications.

References

Spectroscopic Profile of 1-(2-Methoxyphenyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2-Methoxyphenyl)propan-2-ol, a key organic intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its isomers and related chemical structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.30 | m | 2H | Ar-H |

| ~6.85 - 6.95 | m | 2H | Ar-H |

| ~4.00 - 4.10 | m | 1H | CH-OH |

| 3.85 | s | 3H | OCH₃ |

| ~2.70 - 2.85 | m | 2H | CH₂ |

| ~2.50 | s (br) | 1H | OH |

| 1.20 | d | 3H | CH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | Ar-C (C-OCH₃) |

| ~130.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~110.5 | Ar-CH |

| ~68.0 | CH-OH |

| 55.2 | OCH₃ |

| ~40.0 | CH₂ |

| ~23.0 | CH₃ |

Predicted in CDCl₃ at 100 MHz.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3060-3000 | Medium | C-H stretch (aromatic) |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, 1495 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1245 | Strong | C-O stretch (aryl ether) |

| ~1030 | Medium-Strong | C-O stretch (alcohol) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Relative Intensities for this compound

| m/z | Relative Intensity (%) | Predicted Fragment Ion |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | Low | [M - CH₃]⁺ |

| 121 | High | [M - C₃H₇O]⁺ (Benzylic cleavage) |

| 107 | Moderate | [M - C₃H₇O - CH₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a 70 eV electron beam. The resulting ions are separated by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Characterization of 1-(2-Methoxyphenyl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound 1-(2-Methoxyphenyl)propan-2-ol. The document details its physicochemical properties, provides predicted spectral data for identification, outlines detailed protocols for its synthesis, and discusses its potential biological activities based on related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on its chemical structure and data from isomeric and structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 15541-26-1 | - |

| Predicted Boiling Point | ~130-140 °C at 14 Torr | Based on isomers[2] |

| Predicted Melting Point | Not readily available | - |

| Predicted Solubility | Slightly soluble in chloroform and methanol. | Based on isomers[3] |

Spectral Analysis (Predicted)

Detailed experimental spectral data for this compound is not currently available. The following sections provide predicted spectral characteristics based on the compound's structure, which can be used as a reference for identification.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | m | 2H | Aromatic (C₃-H, C₅-H) |

| ~ 6.90 | m | 2H | Aromatic (C₄-H, C₆-H) |

| ~ 4.00 | m | 1H | CH-OH |

| ~ 3.85 | s | 3H | OCH₃ |

| ~ 2.80 | dd | 1H | CH₂ (diastereotopic) |

| ~ 2.70 | dd | 1H | CH₂ (diastereotopic) |

| ~ 1.20 | d | 3H | CH₃ |

| Variable | br s | 1H | OH |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | Aromatic (C₂-OCH₃) |

| ~ 130.0 | Aromatic (C₄) |

| ~ 128.0 | Aromatic (C₆) |

| ~ 127.5 | Aromatic (C₁) |

| ~ 120.5 | Aromatic (C₅) |

| ~ 110.0 | Aromatic (C₃) |

| ~ 69.0 | CH-OH |

| ~ 55.0 | OCH₃ |

| ~ 43.0 | CH₂ |

| ~ 23.0 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3060-3000 | Medium | C-H stretch (aromatic) |

| ~ 2970-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1240 | Strong | C-O stretch (aryl ether) |

| ~ 1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 166 | [M]⁺, Molecular ion |

| 151 | [M - CH₃]⁺ |

| 121 | [M - CH₃CHO - H]⁺ or [C₈H₉O]⁺ (benzylic fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 45 | [CH₃CHOH]⁺ |

Synthesis Protocols

Two plausible and efficient synthetic routes for the preparation of this compound are detailed below. These protocols are based on well-established organic chemistry reactions.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2-methoxybenzaldehyde.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Grignard synthesis of this compound.

Synthesis via Reduction of Ketone

This alternative route involves the reduction of the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)propan-2-one (1.0 equivalent) in methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography.

Caption: Synthesis of this compound via ketone reduction.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are not widely reported. However, the biological activities of structurally related o-methoxyphenols suggest potential areas for investigation. These compounds have been noted for their antioxidant and anti-inflammatory properties.

Putative Anti-inflammatory and Antioxidant Effects

Compounds containing a methoxyphenol moiety are known to exhibit antioxidant activities by scavenging free radicals. This activity may also contribute to anti-inflammatory effects through the modulation of inflammatory signaling pathways.

Hypothetical Modulation of Signaling Pathways

Based on the activities of other o-methoxyphenols, it is plausible that this compound could interact with key inflammatory pathways such as the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling cascades. It is important to note that the following diagrams represent hypothetical interactions and require experimental validation.

4.2.1. Potential Interaction with the COX-2 Pathway

The COX-2 enzyme is a key mediator of inflammation, catalyzing the production of prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

4.2.2. Potential Interaction with the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of immune and inflammatory responses. Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical characterization of this compound. While a significant portion of the spectral data is predicted, the provided information, along with the detailed synthesis protocols, offers a solid foundation for researchers. The discussion on potential biological activities opens avenues for future pharmacological investigations into this compound and its derivatives. Further experimental validation of the presented data is encouraged to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)propan-2-ol is an organic compound of interest in various chemical and pharmaceutical research areas. As a substituted aromatic alcohol, its unique structural features—a methoxy group on the phenyl ring and a secondary alcohol on the propane chain—confer specific physical and chemical properties that are crucial for its application in synthesis and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and key spectral data for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data for this specific isomer is available, other properties are inferred from structurally similar compounds due to a lack of published experimental data for this exact molecule.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Appearance | Colorless to Pale Yellow Oil (Predicted) | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| pKa | 14.43 ± 0.20 (Predicted) | ChemicalBook[2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol (Predicted for a related compound) | ChemicalBook[2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | Not available for this specific isomer | |

| PubChem CID | 578887 | PubChem[1] |

| SMILES | CC(C(C1=CC=CC=C1OC)C)O | Inferred from structure |

| InChI | InChI=1S/C10H14O2/c1-8(11)7-9-5-3-2-4-6-10(9)12-2/h2-6,8,11H,7H2,1-2H3 | Inferred from structure |

| InChIKey | Not available for this specific isomer |

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves the reaction of 2-methoxybenzaldehyde with ethylmagnesium bromide followed by an aqueous workup.

Materials:

-

2-Methoxybenzaldehyde

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide in the anhydrous solvent.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.

-

-

Reaction with 2-Methoxybenzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 2-methoxybenzaldehyde in the anhydrous solvent and add it to the dropping funnel.

-

Add the 2-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.3 ppm), a signal for the methoxy group (around 3.8 ppm), a multiplet for the CH-OH proton, a multiplet for the benzylic CH₂ protons, and a doublet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, the benzylic carbon, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations of the aromatic and aliphatic groups, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of water, a methyl group, or cleavage of the C-C bond adjacent to the aromatic ring.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Diagram 2: Structure-Property Relationship

Caption: Key structural features and their influence on properties.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound, general precautions for handling similar aromatic alcohols and ether compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and other ignition sources, as the compound is likely flammable.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with potential applications in synthetic chemistry and drug development. While comprehensive experimental data is limited, this guide provides a summary of its known and predicted properties, a viable synthetic approach, and expected analytical characteristics. Further research is needed to fully characterize this molecule and explore its potential applications. Researchers should exercise appropriate caution during its synthesis and handling, following standard laboratory safety procedures.

References

In-Depth Technical Guide: Shelf Life and Recommended Storage for 1-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)propan-2-ol is an aromatic alcohol with potential applications in pharmaceutical and chemical research. As with any research chemical, understanding its stability profile is critical for ensuring the integrity of experimental results and for safe handling and storage. This guide provides an in-depth overview of the likely stability characteristics, recommended storage conditions, and methodologies for determining the shelf life of this compound.

Chemical Properties and Inferred Stability

The structure of this compound, featuring a hydroxyl group on a propyl chain attached to a methoxy-substituted benzene ring, suggests potential susceptibility to several degradation pathways common to aromatic alcohols and ethers.

Potential Degradation Pathways:

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal ion catalysts.

-

Peroxide Formation: Like many ether-containing compounds, there is a possibility of peroxide formation upon prolonged exposure to air and light. Peroxides are often unstable and can be hazardous.

-

Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form the corresponding alkene.

-

Photodegradation: Aromatic compounds can be sensitive to UV light, which can induce photochemical reactions leading to degradation.

Recommended Storage Conditions and Shelf Life

Based on the stability of related phenolic and aromatic compounds, the following storage conditions are recommended to maximize the shelf life of this compound.[1][2][3] The actual shelf life should be determined empirically through stability testing.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation reactions. |

| Light | Store in an amber or opaque container. Protect from direct light. | Minimizes the risk of photodegradation. Phenolic compounds are known to be light-sensitive.[1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen, thereby minimizing oxidative degradation and potential peroxide formation. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to moisture and atmospheric oxygen. |

Inferred Shelf Life: Without specific data, a definitive shelf life cannot be provided. However, for many aromatic alcohols stored under the recommended conditions, a re-test date of 12-24 months is often suggested to ensure purity and potency.

Experimental Protocol: Stability-Indicating HPLC Assay

To empirically determine the shelf life and degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.[5][6][7][8]

Objective: To develop a quantitative HPLC method capable of separating this compound from its potential degradation products.

4.1. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Reference standard of this compound

-

Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)

4.2. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Example: Start at 60% A, decrease to 10% A over 15 minutes, hold for 5 minutes, return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 272 nm (based on the UV absorbance of the methoxyphenyl group)

-

Injection Volume: 10 µL

4.3. Forced Degradation Study: To ensure the method is stability-indicating, the compound is subjected to stress conditions to generate degradation products.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

4.4. Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The peak purity of the main compound in the presence of its degradation products should be confirmed using a diode array detector.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for a stability-indicating assay.

Contextual Signaling Pathway: Phenylpropanoid Biosynthesis

This compound is structurally related to phenylpropanoids, a large class of plant-derived secondary metabolites. The following diagram illustrates the general phenylpropanoid biosynthesis pathway, providing a biological context for this class of compounds.[9][10][11][12][13]

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

References

- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Storage effect on phenolic content and antioxidant activity in selected fruit extracts | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. helixchrom.com [helixchrom.com]

- 6. helixchrom.com [helixchrom.com]

- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 8. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1-(2-Methoxyphenyl)propan-2-ol, a substituted phenethylamine derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data with established knowledge from structurally related compounds to offer valuable insights for research and development.

Molecular and Physicochemical Properties

This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O₂. Its structure consists of a propan-2-ol chain attached to a benzene ring at the first position, with a methoxy group at the ortho-position of the ring. The presence of the methoxy group and the hydroxyl group significantly influences the molecule's electronic and physicochemical properties, including its polarity, solubility, and potential for hydrogen bonding.[1][2] These features are critical in determining its pharmacokinetic and pharmacodynamic profile.

Table 1: Predicted Physicochemical and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(CC1=CC=CC=C1OC)O | PubChem |

| InChIKey | ROVATSABYKBNCG-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Complexity | 135 | PubChem |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the methoxy-substituted ring would appear in the downfield region, typically between 6.8 and 7.3 ppm. The methoxy group protons would present as a sharp singlet around 3.8 ppm. The protons of the propanol side chain, including the methyl, methylene, and methine protons, would be observed in the upfield region. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the unique chemical environments of this compound. The carbon atoms of the benzene ring would resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon would appear around 55 ppm. The carbons of the propanol side chain would have chemical shifts in the upfield region of the spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Peaks/Regions |

| ¹H NMR Chemical Shifts (ppm) | Aromatic (4H): 6.8-7.3; Methine (1H, CH-OH): ~4.0; Methoxy (3H, O-CH₃): ~3.8; Methylene (2H, Ar-CH₂): ~2.7; Methyl (3H, C-CH₃): ~1.2; Hydroxyl (1H, OH): variable |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic (C-O): ~157; Aromatic (C-C): 110-130; Methine (CH-OH): ~69; Methoxy (O-CH₃): ~55; Methylene (Ar-CH₂): ~40; Methyl (C-CH₃): ~23 |

| Key IR Absorptions (cm⁻¹) | O-H stretch (broad): 3200-3600; C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2850-3000; C=C stretch (aromatic): 1450-1600; C-O stretch (alcohol): 1050-1150; C-O stretch (ether): 1000-1300 |

Potential Pharmacological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, its structural similarity to known pharmacologically active molecules, such as methoxyphenylpropanolamines and other substituted phenethylamines, allows for informed hypotheses regarding its potential mechanisms of action.[3]

Adrenergic Receptor Modulation

Many aryloxypropanolamines are known to interact with adrenergic receptors.[4][5] The structural features of this compound are consistent with those of some beta-adrenergic receptor antagonists (beta-blockers). These compounds typically possess an aromatic ring, an ether linkage, and a propanolamine side chain. While the subject molecule is not a classical aryloxypropanolamine, the methoxyphenyl and propanol moieties suggest a potential for interaction with adrenergic receptors.[6] Antagonism of β-adrenergic receptors in the cardiovascular system leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Myeloperoxidase Inhibition

Methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular diseases.[7] MPO produces potent oxidizing agents, and its inhibition is a therapeutic strategy for mitigating oxidative stress. The 2-methoxyphenyl moiety in the target molecule could potentially interact with the active site of MPO, thereby inhibiting its enzymatic activity.

Experimental Protocols

The following are detailed, albeit theoretical, experimental protocols for the synthesis, purification, and characterization of this compound, based on established organic chemistry methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction between 2-methoxybenzylmagnesium chloride and propionaldehyde, followed by an acidic workup.

Materials:

-

2-methoxybenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propionaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-methoxybenzyl chloride in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred, and gentle heating may be required to initiate the reaction. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propionaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of propionaldehyde in anhydrous diethyl ether via the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. The resulting mixture will form two layers. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting materials and byproducts.

Characterization

The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups, particularly the hydroxyl (O-H) and methoxy (C-O) stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, covering its physicochemical properties, predicted spectroscopic data, potential pharmacological activities, and a plausible experimental protocol for its synthesis and characterization. While direct experimental data for this compound is scarce, the information presented, derived from computational predictions and analysis of structurally related molecules, offers a solid foundation for future research. The potential for this molecule to interact with adrenergic receptors or inhibit myeloperoxidase suggests that it may be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of cardiovascular and inflammatory diseases. Further experimental validation of these theoretical properties is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-(2-Methoxyphenyl)propan-2-ol: A Technical Guide to its Synthesis, History, and Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, discovery, and historical context of the chemical compound 1-(2-Methoxyphenyl)propan-2-ol. While specific details on its initial discovery and extensive biological applications remain limited in publicly accessible literature, this document consolidates available information on its synthesis and places it within the broader context of related pharmacologically active molecules.

Core Compound Properties

Basic physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| CAS Number | 74589-56-5 |

Synthesis and Experimental Protocols

General Experimental Protocol: Reduction of 1-(2-methoxyphenyl)propan-2-one

This protocol is a representative method based on the common reduction of ketones to secondary alcohols using sodium borohydride.

Materials:

-

1-(2-methoxyphenyl)propan-2-one

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M solution)

Procedure:

-

Dissolution: In a round-bottom flask of appropriate size, dissolve 1-(2-methoxyphenyl)propan-2-one in methanol. The concentration is typically in the range of 0.1 to 0.5 M.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add deionized water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. This should be repeated three times to ensure complete extraction.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and brine (saturated NaCl solution) to remove any remaining impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

References

In-depth Technical Guide on 1-(2-Methoxyphenyl)propan-2-ol: Molecular Structure and Conformation

An Examination of a Sparsely Documented Aryl Alkanolamine

Foreword

1-(2-Methoxyphenyl)propan-2-ol, a substituted aromatic alcohol, presents a case study in the challenges of characterizing fine chemicals for which extensive public-domain research is not available. This technical guide aims to provide a foundational understanding of its molecular structure and to explore its likely conformational properties based on the established principles of stereochemistry and the known behavior of related compounds. While dedicated experimental and computational studies on this specific molecule are not readily found in peer-reviewed literature, this document will construct a theoretical framework to guide researchers, scientists, and drug development professionals in their potential investigations.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a methoxy group at the ortho position relative to a propan-2-ol side chain. The presence of a chiral center at the second carbon of the propanol chain indicates that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2-methoxyphenyl)propan-2-ol.

Structural Details

The core components of the molecule are:

-

A Phenyl Ring: A six-carbon aromatic ring.

-

A Methoxy Group (-OCH₃): An electron-donating group attached to the phenyl ring.

-

A Propan-2-ol Group (-CH₂CH(OH)CH₃): A three-carbon aliphatic chain with a hydroxyl group on the second carbon.

The connectivity of these groups dictates the overall geometry and electronic distribution of the molecule.

Physicochemical Data Summary

Due to the limited availability of specific experimental data for this compound, the following table summarizes key computed and general physicochemical properties.

| Property | Value (Predicted/General) | Source/Basis |

| Molecular Formula | C₁₀H₁₄O₂ | Based on structural formula |

| Molecular Weight | 166.22 g/mol | Calculated from the molecular formula |

| CAS Number | 75034-51-2 | Chemical Abstracts Service Registry Number |

| Appearance | Likely a colorless liquid | General property of similar small aromatic alcohols |

| Boiling Point | Not available | Expected to be elevated due to the hydroxyl group |

| Solubility | Sparingly soluble in water | Predicted based on the presence of both polar (hydroxyl, methoxy) and nonpolar (phenyl, alkyl) groups |

| Chirality | Exists as (R) and (S) enantiomers | Due to the chiral center at C2 of the propanol chain |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the phenyl ring, the methylene bridge, and the propanol backbone. The key dihedral angles that define the spatial arrangement of the molecule are:

-

τ₁ (Cₐᵣ-Cₐᵣ-C-C): Rotation around the bond connecting the phenyl ring to the propanol side chain.

-

τ₂ (Cₐᵣ-C-C-O): Rotation around the C1-C2 bond of the propanol chain.

The steric hindrance between the ortho-methoxy group and the propanol side chain, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen, are expected to be the dominant factors influencing the preferred conformations.

Predicted Conformational Preferences

In the absence of specific computational or experimental studies, it is hypothesized that the molecule will adopt conformations that minimize steric clash. This would likely involve a staggered arrangement of the substituents along the C1-C2 bond. The orientation of the phenyl ring relative to the side chain will be influenced by the bulky methoxy group, likely favoring a conformation where the propanol moiety is directed away from it.

Experimental Protocols: A Methodological Gap

A thorough search of scientific databases reveals a lack of published experimental protocols specifically for the detailed conformational analysis or synthesis of this compound. Research in areas such as NMR spectroscopy for detailed structural elucidation (e.g., NOESY for through-space correlations) or X-ray crystallography for solid-state conformational determination has not been reported for this compound.

For researchers intending to study this molecule, standard organic chemistry protocols would apply.

General Synthetic Approach

A plausible synthetic route could involve the Grignard reaction between 2-methoxybenzylmagnesium halide and acetaldehyde, followed by an aqueous workup.

Illustrative Workflow for a Hypothetical Synthesis:

Caption: Hypothetical Grignard synthesis of this compound.

Proposed Conformational Study Workflow

To experimentally determine the conformation, a combination of NMR spectroscopy and computational modeling would be a suitable approach.

Logical Workflow for Conformational Study:

Caption: Proposed workflow for the conformational analysis of the target molecule.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement in signaling pathways of this compound. However, the broader class of o-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. Any potential biological effect of the title compound would need to be determined through dedicated screening programs.

Conclusion and Future Directions

This compound remains a molecule with a significant lack of detailed characterization in the public domain. This guide has outlined its fundamental structure and posited its likely conformational behavior based on first principles. For researchers in drug discovery and materials science, this compound represents an opportunity for foundational research. Future work should focus on its synthesis, purification, and comprehensive structural elucidation using modern analytical techniques, including high-field NMR and single-crystal X-ray diffraction. Furthermore, its biological activity profile remains to be explored, which could unveil novel therapeutic potentials. The protocols and workflows suggested herein provide a roadmap for such future investigations.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-(2-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1-(2-Methoxyphenyl)propan-2-ol is a chemical compound of interest in various fields, including pharmaceutical research and development, due to its structural relation to known pharmacologically active molecules. Accurate and precise quantification of this analyte is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This document outlines detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and versatile analytical techniques.

Analytical Methods Overview

Both HPLC and GC-MS offer distinct advantages for the analysis of this compound. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, and with the use of chiral stationary phases, it can be employed for the separation of enantiomers. GC-MS, on the other hand, provides excellent separation efficiency for volatile compounds and offers high sensitivity and specificity through mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods described in this document. These values are based on data from analogous compounds and should be confirmed during method validation.[1][2][3][4]

Table 1: HPLC Method Performance Characteristics (Adapted from related compounds)

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: GC-MS Method Performance Characteristics (Adapted from related compounds)

| Parameter | Expected Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

High-Performance Liquid Chromatography (HPLC) Method

This section provides a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. A chiral separation method is also described.

Standard HPLC Protocol (Achiral)

Principle: The compound is separated on a C18 reversed-phase column based on its hydrophobicity, using a polar mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chemicals and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 272 nm (based on the methoxyphenyl chromophore)

-

Injection Volume: 10 µL

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare the required composition of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Chiral HPLC Protocol

Principle: Enantiomers of this compound are separated on a chiral stationary phase (CSP) that selectively interacts with each enantiomer to a different extent, leading to different retention times.

Experimental Protocol:

-

Instrumentation: Same as the standard HPLC protocol.

-

Chemicals and Reagents:

-

Racemic this compound

-

HPLC grade n-Hexane

-

HPLC grade 2-Propanol (Isopropanol)

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 272 nm

-

Injection Volume: 10 µL

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare the mixture of n-Hexane and 2-Propanol. Degas before use.

-

Sample Preparation: Dissolve the racemic sample in the mobile phase.

-

-

Analysis:

-

Equilibrate the chiral column with the mobile phase.

-

Inject the sample and record the chromatogram.

-

The two enantiomers should be resolved into two separate peaks.

-

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a protocol for the determination of this compound using GC-MS.

Principle: The volatile analyte is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated compound is then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Protocol:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector and an autosampler.

-

-

Chemicals and Reagents:

-

This compound reference standard

-

High-purity helium (carrier gas)

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or split.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, select characteristic ions of this compound (e.g., m/z 121, 135, 166).

-

-

Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable volatile solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

-

Sample Preparation:

-

Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the calibration range.

-

Solid Samples: Perform a solvent extraction (e.g., with ethyl acetate) followed by concentration or dilution as needed.

-

-

-

Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

In full scan mode, identify the peak for this compound by its retention time and mass spectrum.

-

In SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Caption: Workflow for GC-MS analysis.

Method Validation Considerations

As these methods are adapted, a thorough validation is essential. Key validation parameters to be assessed include:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis and Risk Assessment of Polycyclic Aromatic Hydrocarbons Using Gas Chromatography-Mass Spectrometry from Herbs and Spices Distributed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Application Note: Quantification of 1-(2-Methoxyphenyl)propan-2-ol in Human Plasma and Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)propan-2-ol is a compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The protocols provided herein detail sample preparation procedures, chromatographic and mass spectrometric conditions, and method validation parameters based on established bioanalytical guidelines.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described LC-MS/MS method for the analysis of this compound in human plasma and urine.

Table 1: Calibration Curve and Linearity

| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations (%) |

| Human Plasma | 1 - 1000 | ≥ 0.995 | ≤ ±15% (≤ ±20% at LLOQ) |

| Human Urine | 5 - 2500 | ≥ 0.995 | ≤ ±15% (≤ ±20% at LLOQ) |

Table 2: Precision and Accuracy

| Biological Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Human Plasma | LLOQ | 1 | ≤ 10 | ± 18 | ≤ 12 | ± 19 |

| LQC | 3 | ≤ 8 | ± 10 | ≤ 9 | ± 12 | |

| MQC | 100 | ≤ 6 | ± 7 | ≤ 7 | ± 9 | |

| HQC | 800 | ≤ 5 | ± 5 | ≤ 6 | ± 8 | |

| Human Urine | LLOQ | 5 | ≤ 12 | ± 17 | ≤ 14 | ± 18 |

| LQC | 15 | ≤ 9 | ± 11 | ≤ 10 | ± 13 | |

| MQC | 500 | ≤ 7 | ± 8 | ≤ 8 | ± 10 | |

| HQC | 2000 | ≤ 5 | ± 6 | ≤ 6 | ± 9 |

Table 3: Recovery and Matrix Effect

| Biological Matrix | QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Human Plasma | LQC | 88.5 | 90.2 | 0.95 | 0.98 |

| HQC | 91.2 | 89.8 | 0.93 | 0.96 | |

| Human Urine | LQC | 92.4 | 94.1 | 1.03 | 1.01 |

| HQC | 94.6 | 93.5 | 1.05 | 1.04 |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d3 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2EDTA)

-

Human urine

Sample Preparation

2.1. Human Plasma: Protein Precipitation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Inject 5 µL into the LC-MS/MS system.

2.2. Human Urine: Liquid-Liquid Extraction

-

Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to remove particulates.

-

To 200 µL of urine supernatant in a glass tube, add 20 µL of internal standard working solution (e.g., 500 ng/mL of this compound-d3 in methanol).

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-